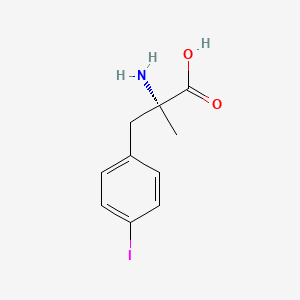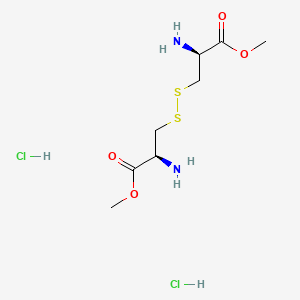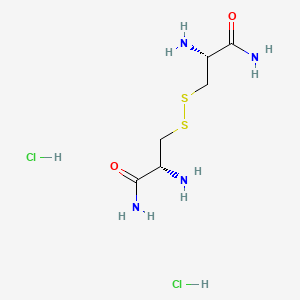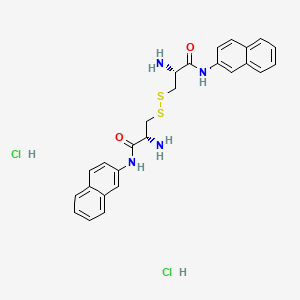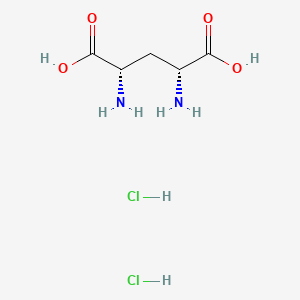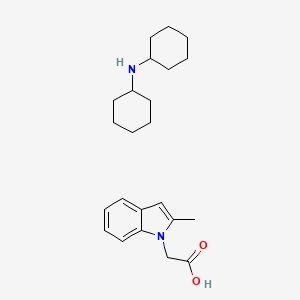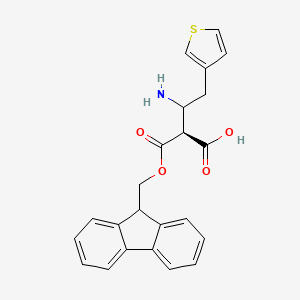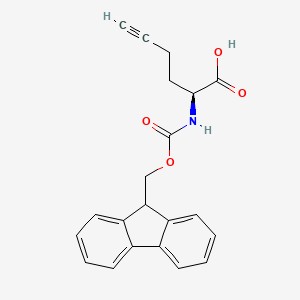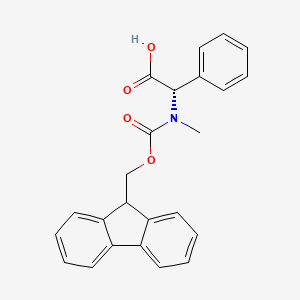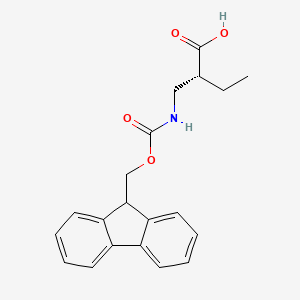
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid” is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a fundamental tool in organic synthesis, used to “protect” an otherwise labile or reactive functional group from interfering in subsequent steps of a synthesis . Amines constitute one of the more common functional groups that need to be protected during a synthesis .
Synthesis Analysis
The Fmoc group can be installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), also frequently called 9-fluorenylmethyl chloroformate . Fmoc-Cl is prepared by treating 9-fluorenylmethanol with phosgene (COCl2) . In an initial example of amine protection/deprotection, Carpino and Han treated glycine with Fmoc-Cl .Chemical Reactions Analysis
The Fmoc group can be removed from the amino group under basic conditions . This detachment of the Fmoc group is widely performed in chemical synthesis reactions, involving peptides, nucleosides, polymers, and some other organic compounds .Wissenschaftliche Forschungsanwendungen
Butyric Acid and Gastroenterology
Butyric acid, a short-chain fatty acid, has been investigated for its potential uses in gastroenterology, particularly for conditions affecting the colon. Its applications extend to treating inflammatory bowel diseases and irritable bowel syndrome due to its roles in energy substrate provision for colonocytes and stimulation of sodium and water absorption in the colon. Research highlights the promise of oral butyric acid supplementation for managing these conditions, suggesting its therapeutic utility in gastrointestinal pathologies (P. Sossai, 2012; David Manrique Vergara, María Eugenia González Sánchez, 2017).
Ninhydrin Reaction and Amino Acid Analysis
The ninhydrin reaction, crucial for detecting primary amino groups and various other compounds, has applications across a broad spectrum of scientific disciplines, including agricultural, nutritional, and protein sciences. This reaction is instrumental in the analysis of amino acids, peptides, and proteins, showcasing its versatility in research methodologies (M. Friedman, 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


